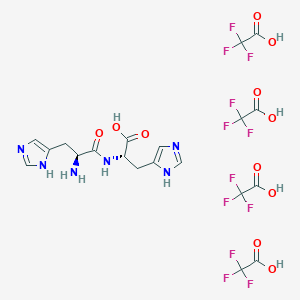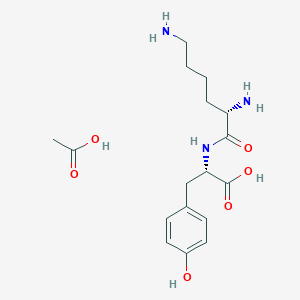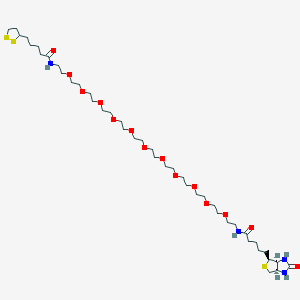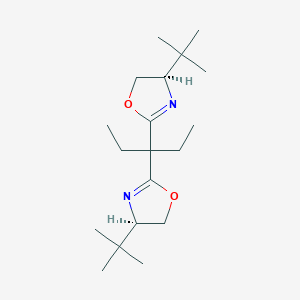
Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% (TPPFS) is an organometallic compound that has a wide range of applications in chemistry. It is a white crystalline solid with a molecular weight of 648.6 g/mol and a melting point of 202-204°C. TPPFS is a versatile reagent that can be used for a variety of synthetic transformations, including the synthesis of organometallic compounds, the formation of organometallic complexes, and the synthesis of organometallic catalysts. TPPFS is also used in the synthesis of polymers, in the production of pharmaceuticals, and in the catalysis of organic reactions.
Aplicaciones Científicas De Investigación
Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of organometallic complexes, the formation of organometallic catalysts, and the synthesis of polymers. Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% has also been used in the catalysis of organic reactions, the synthesis of pharmaceuticals, and the preparation of metal-organic frameworks. In addition, Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% has been used in the study of the structure and reactivity of organometallic complexes, and in the study of the mechanism of organic reactions.
Mecanismo De Acción
The mechanism of action of Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% is not well understood. However, it is believed that the reaction of Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% with organic substrates is mediated by the formation of a complex between the Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% and the organic substrate. This complex is then able to undergo a variety of reactions, including the formation of organometallic complexes, the formation of organometallic catalysts, and the synthesis of polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% are not well understood. However, it is believed that Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% may have some effects on the metabolism of organic compounds, as well as some effects on the structure and reactivity of organometallic complexes. In addition, Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% may have some effects on the bioavailability of drugs, as well as some effects on the activity of enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% in laboratory experiments is that it is a relatively inexpensive reagent. In addition, Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% is relatively easy to handle and is stable under a variety of conditions. The main limitation of using Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% in laboratory experiments is that it is not very soluble in organic solvents, and this can limit the range of reactions that can be carried out.
Direcciones Futuras
The use of Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% in scientific research is still in its early stages, and there are many potential future directions for research. These include the development of new synthetic methods using Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95%, the study of the structure and reactivity of organometallic complexes, the study of the mechanism of organic reactions, and the development of new catalysts and polymers. In addition, there is potential for the use of Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% in the synthesis of pharmaceuticals, the preparation of metal-organic frameworks, and the catalysis of organic reactions.
Métodos De Síntesis
Tetraphenylphosphonium pentakis(pentafluoroethyl)stannate, 95% can be synthesized by the reaction of tetraphenylphosphonium bromide and pentakis(pentafluoroethyl)stannic chloride in an aqueous solution. The reaction is carried out at room temperature and the resulting product is a white crystalline solid. The reaction is typically carried out in a three-necked flask equipped with a magnetic stirrer, and the reaction can be monitored using thin-layer chromatography.
Propiedades
IUPAC Name |
pentakis(1,1,2,2,2-pentafluoroethyl)stannanuide;tetraphenylphosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20P.5C2F5.Sn/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;5*3-1(4)2(5,6)7;/h1-20H;;;;;;/q+1;;;;;;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLAIIFMTGNDTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(C(F)(F)[Sn-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H20F25PSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6303765.png)